3-Hydroxy-4-(trifluoromethyl)phenylboronic acid

Medicinal Chemistry Chemical Biology Sensor Development

Generic boronic acids fail when precise electronic & steric profiles are required. This specific 3-hydroxy-4-CF3 isomer delivers a unique pKa (7.50±0.10) and LogP (2.24), non-interchangeable with other regioisomers. - **Direct Access**: Introduces the complete 3-hydroxy-4-(trifluoromethyl)phenyl moiety in one Suzuki-Miyaura step, avoiding post-coupling modifications. - **Physiological Relevance**: pKa 7.50 enables boronate-based sensors & drug delivery systems responsive at pH 7.4. - **MedChem Value**: -CF3 (metabolic blocker/permeability) + -OH (solubility/prodrug handle) precisely modulate PK profiles.

Molecular Formula C7H6BF3O3
Molecular Weight 205.93
CAS No. 2377610-31-4
Cat. No. B2763882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(trifluoromethyl)phenylboronic acid
CAS2377610-31-4
Molecular FormulaC7H6BF3O3
Molecular Weight205.93
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(F)(F)F)O)(O)O
InChIInChI=1S/C7H6BF3O3/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,12-14H
InChIKeyKJEZVQVXMVKSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-4-(trifluoromethyl)phenylboronic Acid Overview


3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C₇H₆BF₃O₃ and a molecular weight of 205.93 g/mol . It features a boronic acid functional group attached to a phenyl ring that is substituted with a hydroxyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position . This substitution pattern places the electron-withdrawing -CF₃ group *para* to the boronic acid, while the hydroxyl group occupies a *meta* position relative to it. This compound is primarily utilized as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl scaffolds, where the -CF₃ group imparts enhanced electrophilicity to the boronic acid partner [1].

Regiospecific building block: installs 3-hydroxy-4-CF₃ phenyl fragment
Suzuki-Miyaura cross-coupling for biaryl synthesis
Dual -CF₃ and -OH groups for SAR exploration and further derivatization

Why 3-Hydroxy-4-(trifluoromethyl)phenylboronic Acid Is Irreplaceable


Substituting 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid (CAS 2377610-31-4) with a different positional isomer or a simpler analog like 4-(trifluoromethyl)phenylboronic acid is not a trivial procurement decision. The specific 3-hydroxy-4-CF₃ substitution pattern dictates a unique chemical profile that is not interchangeable. Key physicochemical properties, such as its predicted pKa of 7.50±0.10 and LogP of 2.24 , are a direct consequence of the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group in their specific ring positions [1]. Furthermore, the ortho-relationship between the hydroxyl and the CF₃ group in isomers like the 2-hydroxy-4-CF₃ variant introduces distinct steric and electronic effects, including potential intramolecular hydrogen bonding, which can dramatically alter reactivity and binding affinities . For applications demanding a precise regioisomeric building block or a specific pKa profile for biological or sensor applications, a generic substitution will lead to failed syntheses, altered pharmacokinetic properties, or unreliable analytical results.

Positional isomer mismatch
Regiochemistry and pKa may shift with different substitution patterns, altering pH-dependent reactivity and binding.
Hydroxyl group absence
Simpler analogs lack the -OH synthetic handle, limiting downstream functionalization and SAR modulation.
Steric and electronic perturbation
Ortho-substituted isomers introduce intramolecular H-bonding and steric effects that may affect coupling efficiency.

3-Hydroxy-4-(trifluoromethyl)phenylboronic Acid: Quantitative Comparison with Analogs


Differentiated pKa Profile

The predicted pKa of 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is 7.50 ± 0.10 . This value is crucial for applications where boronate ester formation is pH-dependent, such as in saccharide sensing or targeted drug delivery. In comparison, the simple 4-(trifluoromethyl)phenylboronic acid, which lacks the electron-donating hydroxyl group, is expected to have a lower pKa due to the unopposed electron-withdrawing effect of the -CF₃ group [1]. The specific pKa of the target compound makes it a more suitable candidate for applications requiring boronate anion formation near physiological pH (7.4).

pKa profile
Reported
7.50 ± 0.10
Predicted pKa supports pH-dependent boronate studies
Computational prediction; experimental validation recommended
Medicinal Chemistry Chemical Biology Sensor Development

Lipophilicity (LogP) Differentiation

The lipophilicity of 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid, quantified by its predicted LogP of 2.24 , is a key differentiator. While positional isomers like (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid share the same molecular weight and formula, their spatial arrangement of substituents alters their overall polarity and interaction with biological membranes . The specific LogP value of the target compound predicts a distinct balance of aqueous solubility and membrane permeability compared to its isomers, which is a critical factor in selecting a building block for optimizing the ADME profile of a drug candidate [1].

LogP
Class-level
2.24
Predicted lipophilicity informs ADME modulation studies
In silico estimate; isomer comparisons remain qualitative
Drug Design ADME Properties Bioavailability

Suzuki-Miyaura Cross-Coupling Building Block

3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is explicitly marketed as a versatile building block for Suzuki-Miyaura cross-coupling [1]. This is a class-level property shared with many arylboronic acids, including the more common 4-(trifluoromethyl)phenylboronic acid . However, the presence of both a -CF₃ and a -OH group provides a specific, functionalized aryl fragment upon coupling. While a direct comparative yield study for this exact compound is not available in the open literature, the rationale for its selection is based on the desired product's structure: it installs a 3-hydroxy-4-(trifluoromethyl)phenyl moiety, which is a unique regioisomeric pattern not accessible using the 4-CF₃, 2-CF₃, or other hydroxyl isomers . The -OH group also provides a synthetic handle for subsequent transformations, such as esterification or etherification [1].

Coupling product
Class-level inference
Target: 3-hydroxy-4-CF₃ phenyl
Analog: 4-CF₃ phenyl (different regioisomer)
Selection based on target molecule design, not generic reactivity
No comparative yield data; class-level synthetic utility
Organic Synthesis Methodology C-C Bond Formation

Commercial Purity and Sourcing Considerations

From a procurement standpoint, the available purity of 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid from suppliers like ChemScene and Fluorochem is specified as ≥98% . This is comparable to the ≥95% purity commonly offered for more widely available analogs like 4-(trifluoromethyl)phenylboronic acid . While the target compound's purity is not superior, the critical procurement differentiator is that it is a more specialized item. It is listed as a discontinued product by some vendors and is available from fewer suppliers than its simpler analogs. This limited availability makes verifying the supplier's stock, lead time, and HazMat shipping classification (which may be classified differently than analogs) a more critical step in the procurement process for this specific compound .

Purity & sourcing
Data to verify
≥98%
Specialized vendor purity; limited availability vs. common analogs
Verify supplier stock, lead time, and shipping class
Analytical Chemistry Quality Control Procurement

3-Hydroxy-4-(trifluoromethyl)phenylboronic Acid: Optimal Application Scenarios


Regioisomer-Specific Biaryl Synthesis

This compound is the optimal choice as a building block in Suzuki-Miyaura cross-coupling reactions when the target molecule requires a 3-hydroxy-4-(trifluoromethyl)phenyl substituent [1]. Using this specific reagent directly introduces the desired functionalized aryl group in a single step, avoiding the need for post-coupling functional group manipulations that would be necessary if a simpler boronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) were used . This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) where both the -CF₃ and -OH groups are essential pharmacophoric elements.

Boronate Sensors Near Physiological pH

The predicted pKa of 7.50 ± 0.10 for this compound makes it a promising candidate for developing boronate-based sensors or drug delivery systems that are designed to respond at or near physiological pH (7.4) [1]. This contrasts with analogs lacking the hydroxyl group, which are predicted to have lower pKa values and may not be optimally responsive in a neutral biological environment . This compound could be used to create probes for saccharide detection or as a component in glucose-responsive materials.

ADME Optimization in Drug Discovery

In drug discovery programs, this compound serves as a strategic building block for introducing a 3-hydroxy-4-(trifluoromethyl)phenyl moiety to modulate the pharmacokinetic profile of a lead candidate [1]. The -CF₃ group is a well-known metabolic blocker and enhancer of membrane permeability, while the -OH group can improve aqueous solubility or serve as a point for pro-drug derivatization. The compound's specific predicted LogP of 2.24 provides a quantitative starting point for designing molecules with a targeted balance of lipophilicity and hydrophilicity , a feature that cannot be replicated using its positional isomers.

Specialty Materials & Agrochemical Intermediates

This compound is a valuable intermediate for the synthesis of specialty materials and agrochemicals where the combination of fluorine and hydroxyl functionalities is required [1]. The presence of the -CF₃ group imparts desirable properties such as chemical and thermal stability, while the -OH group offers a reactive handle for further polymerization or derivatization. In industrial research, procuring this specific isomer is critical for developing new materials with precise and reproducible performance characteristics, as the substitution pattern directly influences the final material's properties.

Application
Selection Property
Validation Focus
Regioisomeric biaryl synthesis
3-Hydroxy-4-CF₃ phenyl fragment installation
Suzuki coupling regiochemistry and yield
pH-responsive boronate materials research
pKa near physiological pH
Boronate ester formation dynamics at pH 7.4
Lead optimization ADME profiling
LogP and solubility profile
Membrane permeability and metabolic stability assays
Fluorinated specialty materials intermediate
CF₃ and OH dual functionality
Thermal/chemical stability and polymer integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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